N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16N4OS2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 1,3-benzothiazole derivatives with imidazole-based compounds. The general synthetic route includes:
- Formation of Benzothiazole Derivatives : Utilizing thioketones and aromatic amines under acidic conditions.
- Imidazole Substitution : Introducing the imidazole moiety through nucleophilic substitution reactions.
- Acetamide Formation : Reacting the resulting intermediates with acetic anhydride or acetic acid to yield the final compound.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that the compound demonstrates potent activity, comparable to established antibiotics .
Anti-inflammatory Effects
Research has indicated that compounds containing benzothiazole and imidazole moieties can inhibit inflammatory pathways. Specifically, this compound has been evaluated for its ability to reduce pro-inflammatory cytokines in vitro. The findings suggest a reduction in TNF-alpha and IL-6 levels when treated with this compound .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzothiazole and imidazole rings significantly influence biological activity. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the imidazole ring enhances antimicrobial activity.
- Linker Length : Variations in the sulfur-containing linker between the benzothiazole and imidazole moieties can affect solubility and bioavailability.
A detailed SAR analysis has been conducted on related compounds, revealing trends that can guide future modifications for enhanced efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Models : In a murine model of infection, administration of this compound resulted in a significant reduction in bacterial load compared to controls.
- Combination Therapy : The compound has been tested in combination with conventional antibiotics, showing synergistic effects against resistant strains of bacteria, suggesting its potential role in overcoming antibiotic resistance .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-23-15(13-7-3-2-4-8-13)11-20-19(23)25-12-17(24)22-18-21-14-9-5-6-10-16(14)26-18/h2-11H,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNVNLCMLPHVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.